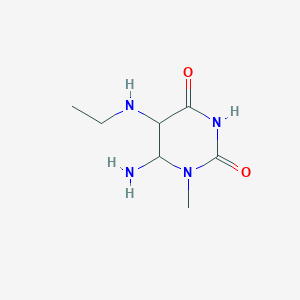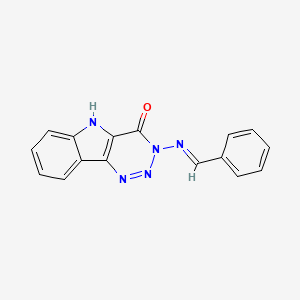
6-Amino-5-ethylamino-1-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-ethylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of amino and ethylamino groups at positions 6 and 5, respectively, and a methyl group at position 1 of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-ethylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the protection of the uracil nitrogen atoms followed by selective functionalization at the desired positions. For instance, the introduction of the ethylamino group at position 5 can be achieved through a nucleophilic substitution reaction using ethylamine. The amino group at position 6 can be introduced via an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process. The use of non-hazardous reagents and environmentally friendly solvents is also a consideration in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions
6-Amino-5-ethylamino-1-methyluracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of functionalized uracil derivatives.
科学研究应用
6-Amino-5-ethylamino-1-methyluracil has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 6-Amino-5-ethylamino-1-methyluracil involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleobases and interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
6-Amino-1-methyluracil: Similar in structure but lacks the ethylamino group at position 5.
5-Ethylamino-1-methyluracil: Similar in structure but lacks the amino group at position 6.
6-Amino-5-methyluracil: Similar in structure but has a methyl group instead of an ethylamino group at position 5.
Uniqueness
6-Amino-5-ethylamino-1-methyluracil is unique due to the presence of both amino and ethylamino groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
131598-62-4 |
|---|---|
分子式 |
C7H12N4O2 |
分子量 |
184.20 g/mol |
IUPAC 名称 |
6-amino-5-(ethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h9H,3,8H2,1-2H3,(H,10,12,13) |
InChI 键 |
CQTYPMGBSFAJIN-UHFFFAOYSA-N |
SMILES |
CCNC1C(N(C(=O)NC1=O)C)N |
规范 SMILES |
CCNC1=C(N(C(=O)NC1=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




